REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][N+:12]#[C-:13].C(=O)([O-])[O-:15].[Ca+2].Cl>CC(C)=O.O>[CH3:13][NH:12][C:11](=[O:15])[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[CH3:1])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
492 mg
|
Type
|
reactant
|
Smiles
|
C[N+]#[C-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The stirring of the resulting mixture
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with hexane-ethyl acetate (5:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(=O)C1=C(C=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 96.6% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |